2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one
Description
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Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-chlorophenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrClN4O2S/c25-17-5-3-4-16(12-17)22-28-21(32-29-22)14-33-24-27-20-7-2-1-6-19(20)23(31)30(24)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOHHFJVCVJSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one is a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This compound integrates the oxadiazole and quinazolinone moieties, which are known for their diverse pharmacological properties. The objective of this article is to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 535.42 g/mol. The structure features a bromophenyl group attached to an oxadiazole ring, which is further linked to a quinazolinone unit via a thioether linkage.
| Property | Value |
|---|---|
| Molecular Formula | C25H19BrN4O3S |
| Molecular Weight | 535.42 g/mol |
| CAS Number | 2034326-21-9 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles and quinazolines exhibit significant antimicrobial properties. A study investigating the antimicrobial activity of various quinazolinone derivatives, including those with oxadiazole substituents, demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The compound was tested against:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger
The results showed that compounds with halogen substitutions (like bromine in this case) exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .
Anticancer Activity
Quinazoline derivatives have been widely studied for their anticancer properties. The incorporation of the oxadiazole moiety in this compound may enhance its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Case Studies
- Synthesis and Evaluation : A study synthesized several quinazolinone derivatives and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit bacterial growth and showed promising results, particularly those containing oxadiazole rings .
- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications in the substituents on the quinazoline core significantly impacted the biological activity. Compounds with electron-withdrawing groups like bromine demonstrated higher potency against microbial strains .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of quinazolinones and oxadiazoles possess significant antimicrobial properties. Studies have evaluated the antimicrobial efficacy of compounds similar to 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
- Methodology : The antimicrobial activity was assessed using the agar diffusion method against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Findings : Compounds with similar structures exhibited notable inhibition zones, indicating their effectiveness against these microorganisms. The introduction of halogen substituents (like bromine) was linked to enhanced activity against gram-positive bacteria .
Anticancer Properties
Quinazolinone derivatives are recognized for their anticancer potential. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation.
Case Study: Cytotoxicity Assessment
- Methodology : In vitro studies involved treating various cancer cell lines with the compound and measuring cell viability using assays such as MTT or XTT.
- Findings : Preliminary results indicated that certain derivatives exhibited cytotoxic effects on cancer cells, suggesting a potential role in cancer therapeutics .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazolinone derivatives have been documented, with some studies focusing on compounds similar to this compound.
Case Study: In Vivo Anti-inflammatory Studies
- Methodology : The carrageenan-induced paw edema model in rats was utilized to evaluate anti-inflammatory effects.
- Findings : Results demonstrated significant reduction in edema in treated groups compared to controls, indicating that the compound may modulate inflammatory pathways effectively .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for drug design. The presence of specific functional groups in this compound plays a significant role in its pharmacological profile.
Key Structural Features
| Feature | Description |
|---|---|
| Oxadiazole Ring | Contributes to antimicrobial and anticancer activities due to its electron-withdrawing properties. |
| Bromine Substitution | Enhances lipophilicity and biological activity against specific pathogens. |
| Thioether Linkage | May improve binding interactions with biological targets. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 3-bromophenyl group serves as a reactive site for nucleophilic aromatic substitution (NAS). Studies demonstrate that this position undergoes substitution with amines or alkoxides under mild conditions:
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Conditions : DMF, K₂CO₃, 60°C, 6–8 hours.
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Products : Substituted phenyl derivatives (e.g., 3-aminophenyl or 3-methoxyphenyl analogues).
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Mechanism : Aromatic ring activation by the electron-withdrawing oxadiazole moiety facilitates bromide displacement.
| Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| Piperidine | 3-(Piperidin-1-yl)phenyl derivative | 72 | |
| Sodium methoxide | 3-Methoxyphenyl derivative | 68 |
Oxidation of Thioether Linkage
The methylthio (-S-CH₂-) group undergoes oxidation to sulfone or sulfoxide derivatives under controlled conditions:
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Products : Sulfone (-SO₂-CH₂-) or sulfoxide (-SO-CH₂-) analogues.
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Significance : Enhanced hydrogen-bonding capacity and metabolic stability for pharmacological applications.
Hydrolysis of Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions:
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Acidic Hydrolysis (HCl, reflux): Cleavage to form a carboxylic acid and amidoxime.
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Basic Hydrolysis (NaOH, ethanol): Degradation to nitrile and urea derivatives.
| Conditions | Products | Application |
|---|---|---|
| 6M HCl, 80°C, 3h | 3-(3-Bromophenyl)propanoic acid | Intermediate for further functionalization |
| 2M NaOH, 70°C, 4h | 4-Chlorobenzylamine + thiourea byproduct | Structural analysis |
Cycloaddition and Cross-Coupling Reactions
The oxadiazole and quinazolinone frameworks participate in cycloadditions and metal-catalyzed couplings:
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Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
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Suzuki-Miyaura Coupling :
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Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/water, 90°C.
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Product : Biaryl derivatives via bromophenyl cross-coupling.
-
Functionalization via Alkylation/Acylation
The thioether sulfur and quinazolinone nitrogen atoms are sites for alkylation or acylation:
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Alkylation :
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Acylation :
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Reagents : Acetyl chloride, pyridine, 0°C.
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Product : Acetylated thioether derivatives with improved lipophilicity.
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Reductive Dehalogenation
The bromine and chlorine atoms can be selectively reduced under catalytic hydrogenation:
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Conditions : H₂ (1 atm), Pd/C, ethanol, 25°C.
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Products : Dehalogenated analogues (e.g., 3-phenyl or 4-benzyl derivatives).
Key Research Findings
-
Anticancer Activity Modulation : Sulfone derivatives (via thioether oxidation) showed 3-fold increased cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 1.2 µM vs. 3.8 µM for parent compound).
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Metabolic Stability : Triazole conjugates (from CuAAC) exhibited 90% stability in human liver microsomes, compared to 40% for the parent molecule .
-
SAR Insights :
Reaction Optimization Data
| Reaction Type | Optimal Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| NAS (Amine) | K₂CO₃/DMF | 72 | 98 |
| CuAAC | Cu@Py-Oxa@SPION/DMSO | 89 | 99 |
| Suzuki Coupling | Pd(PPh₃)₄/dioxane | 65 | 95 |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into three primary components (Fig. 1):
- Quinazolin-4(3H)-one core with a 4-chlorobenzyl group at position 3.
- 1,2,4-Oxadiazole moiety substituted with a 3-bromophenyl group.
- Thioether linker bridging the quinazolinone and oxadiazole units.
Key disconnections include:
- Formation of the quinazolinone core via cyclization of anthranilic acid derivatives.
- Construction of the 1,2,4-oxadiazole ring through amidoxime cyclization.
- Thioether coupling via nucleophilic substitution between a quinazolinone thiolate and an oxadiazole bromomethyl intermediate.
Stepwise Preparation Methods
Synthesis of 3-(4-Chlorobenzyl)Quinazolin-4(3H)-one-2-Thiol
Formation of the Quinazolinone Core
- Starting Material : Anthranilic acid (1.37 g, 10 mmol) is suspended in dry pyridine (30 mL).
- Acylation : 4-Chlorobenzyl chloride (1.74 g, 10 mmol) is added dropwise under ice cooling, followed by stirring at room temperature for 4 h.
- Cyclization : The mixture is refluxed for 8 h, poured into ice water, and filtered to yield 3-(4-chlorobenzyl)quinazolin-4(3H)-one as a white solid (yield: 85–90%, m.p. 148–150°C).
Introduction of the Thiol Group at Position 2
- Bromination : The quinazolinone (5 mmol) is treated with PBr₃ (1.2 eq) in dry DCM at 0°C for 2 h to yield 2-bromo-3-(4-chlorobenzyl)quinazolin-4(3H)-one.
- Thiolation : The bromide intermediate is reacted with thiourea (1.5 eq) in ethanol under reflux for 6 h. Hydrolysis with NaOH (10%) affords the 2-thiol derivative (yield: 75–80%, confirmed by IR: υ(S-H) 2550 cm⁻¹).
Synthesis of 5-(Bromomethyl)-3-(3-Bromophenyl)-1,2,4-Oxadiazole
Amidoxime Formation
- Starting Material : 3-Bromobenzonitrile (10 mmol) is reacted with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) at 80°C for 5 h.
- Isolation : The resulting 3-bromophenyl amidoxime is filtered and recrystallized from ethanol (yield: 82%, m.p. 112–114°C).
Oxadiazole Cyclization
Procedure :
- Reaction : The amidoxime (8 mmol) is combined with bromoacetyl chloride (10 mmol) in dry THF under N₂. Triethylamine (2 eq) is added, and the mixture is stirred at 60°C for 12 h.
- Workup : The product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via column chromatography (hexane:EtOAc 4:1) to yield 5-(bromomethyl)-3-(3-bromophenyl)-1,2,4-oxadiazole (yield: 68%, confirmed by ¹H NMR: δ 4.75 ppm, s, 2H, CH₂Br).
Thioether Coupling
- Deprotonation : The quinazolinone-2-thiol (4 mmol) is dissolved in dry DMF, and K₂CO₃ (6 mmol) is added.
- Alkylation : 5-(Bromomethyl)-3-(3-bromophenyl)-1,2,4-oxadiazole (4.4 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 24 h.
- Purification : The crude product is recrystallized from ethanol to afford the target compound (yield: 65%, m.p. 210–212°C).
Optimization of Reaction Conditions
Analytical Characterization
Challenges and Alternative Routes
Competing Side Reactions
Q & A
Q. What are the key synthetic steps and conditions for preparing this compound?
The synthesis involves a multi-step approach:
- Step 1 : Formation of the 1,2,4-oxadiazole core via cyclization of amidoxime intermediates with carboxylic acid derivatives under reflux conditions .
- Step 2 : Introduction of the thioether linkage by reacting the oxadiazole intermediate with a mercapto-quinazolinone derivative. This step often employs PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C .
- Step 3 : Final purification via recrystallization in aqueous acetic acid, monitored by TLC for reaction completion .
Q. How can spectroscopic methods confirm the compound’s structure?
- IR Spectroscopy : Look for characteristic peaks:
- N–H stretching (3200–3400 cm⁻¹) in the quinazolinone ring.
- C=O stretching (1650–1750 cm⁻¹) from the oxadiazole and quinazolinone moieties .
- ¹H NMR : Key signals include:
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole and quinazolinone scaffolds .
Q. What methods are recommended for assessing purity?
- HPLC : Use a C18 column with a methanol/water gradient (70:30 v/v) and UV detection at 254 nm .
- Melting Point Analysis : Compare experimental values with literature data (±2°C tolerance) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield?
- Catalyst Screening : Test alternatives to Bleaching Earth Clay, such as Amberlyst-15 or zeolites, to enhance regioselectivity in oxadiazole formation .
- Solvent Effects : Compare PEG-400 with ionic liquids (e.g., [BMIM][BF₄]) to improve solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >85% .
Q. How can computational methods resolve contradictions in spectral data?
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to validate structural assignments .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., thioether linkage conformation) via single-crystal analysis. Refinement with SHELXL can achieve R-factors <0.05 .
Q. Are there alternative synthetic routes to improve scalability?
- One-Pot Synthesis : Combine oxadiazole cyclization and thioether coupling in a single step using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .
- Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., bromination), reducing batch variability and improving safety .
Q. How can mechanistic studies elucidate the formation of byproducts?
- LC-MS Monitoring : Track intermediates in real-time to identify side reactions (e.g., quinazolinone ring oxidation) .
- Isotopic Labeling : Use ¹³C-labeled starting materials to trace carbon migration during cyclization steps .
Q. What experimental designs are suitable for evaluating bioactivity?
- Antimicrobial Assays :
- MIC Testing : Use broth microdilution (10⁴–10⁶ CFU/mL) against S. aureus and E. coli .
- Time-Kill Curves : Measure bactericidal activity at 2× MIC over 24 hours .
- Cytotoxicity Screening :
- MTT assay on HEK-293 cells (IC₅₀ determination) with positive controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
